![molecular formula C23H25N3O2 B2362764 1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775377-17-7](/img/structure/B2362764.png)
1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPDPV and belongs to the class of synthetic cathinones, which are psychoactive substances that mimic the effects of natural stimulants such as cocaine and amphetamines.
Scientific Research Applications
Biological Activities and Applications
Antibacterial Properties : Compounds with structures similar to 1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, specifically those bearing the 1,3,4-oxadiazole and piperidine units, demonstrate moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Khalid et al., 2016).
Enzyme Inhibition : Compounds similar to the mentioned chemical have been evaluated for their inhibitory activity against enzymes such as butyrylcholinesterase (BChE). The findings indicate potential therapeutic applications in conditions involving cholinergic dysfunction, such as Alzheimer's disease (Khalid et al., 2016).
Antifungal Properties : Some derivatives of 1,2,4-oxadiazole and piperidine have shown promising antifungal activities, suggesting the potential of these compounds in antifungal drug development. Specific compounds have shown comparable efficacy to standard antifungal drugs against various fungal strains (Sangshetti & Shinde, 2011).
Anticancer Potential : Derivatives of 1,3,4-oxadiazole and piperidine have been synthesized and evaluated as potential anticancer agents. Certain compounds exhibit significant inhibitory activity against cancer cells, highlighting their potential in cancer therapy (Rehman et al., 2018).
Properties
IUPAC Name |
2-(4-methylphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-7-9-18(10-8-17)16-22(27)26-13-11-19(12-14-26)15-21-24-23(25-28-21)20-5-3-2-4-6-20/h2-10,19H,11-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHNPHQWELJWKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
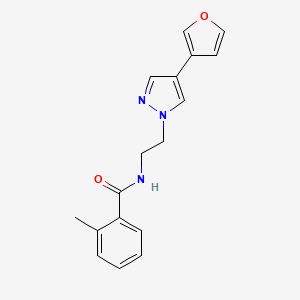
![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)

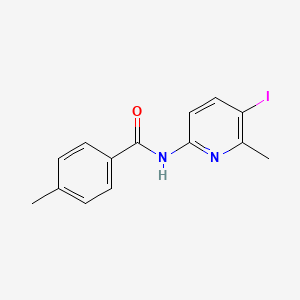
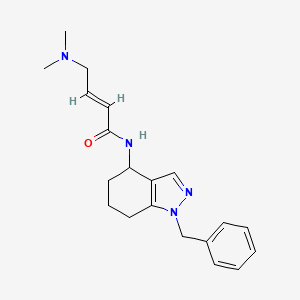
![N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2362687.png)
![Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2362690.png)
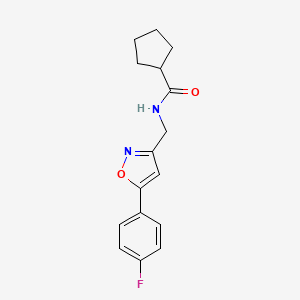
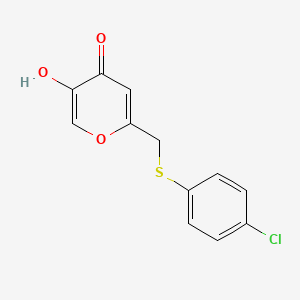


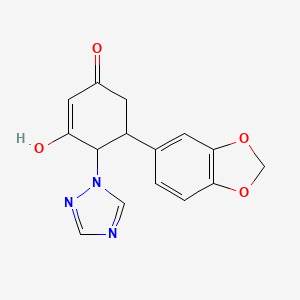
![N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2362701.png)

